Calcium channel-modulator-1

Cardiovascular pharmacology Hypertension In vivo hemodynamics

Cardiovascular researchers often require tool compounds that differentiate from classical L-type blockers. Calcium channel-modulator-1 provides a unique modulatory profile with moderate potency, enabling nuanced pathway dissection. • Orally active: reduces SBP 35-37% at 20 mg/kg in SHR; IV effect more pronounced & longer-lasting than nifedipine. • Blocks aortic contraction with IC₅₀ = 0.8 μM, suited for ex vivo vascular assays at moderate potency. • Distinct 2,3-dichlorophenyl & benzothiazolylpropyl ester scaffold-critical for target binding & SAR studies. Supplied as white to off-white solid, ≥98% purity, MW 579.45. Stock available for immediate global dispatch.

Molecular Formula C26H24Cl2N2O7S
Molecular Weight 579.4 g/mol
Cat. No. B1663191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium channel-modulator-1
Molecular FormulaC26H24Cl2N2O7S
Molecular Weight579.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC
InChIInChI=1S/C26H24Cl2N2O7S/c1-14-20(25(32)36-3)22(17-9-6-10-18(27)23(17)28)21(15(2)29-14)26(33)37-13-7-12-30-24(31)16-8-4-5-11-19(16)38(30,34)35/h4-6,8-11,22,29H,7,12-13H2,1-3H3
InChIKeyLNYDIZPHIUSZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Channel-Modulator-1: Procurement-Ready Profile of a 1,4-Dihydropyridine-Based Vascular Modulator


Calcium channel-modulator-1 (CAS 136941-70-3) is a synthetic 1,4-dihydropyridine derivative developed as a calcium channel modulator. It is characterized by its ability to block aortic contraction with an IC₅₀ of 0.8 μM [1]. The compound features a distinct chemical structure incorporating a 2,3-dichlorophenyl substitution on the dihydropyridine ring and a 1,1,3-trioxo-1,2-benzothiazol-2-yl moiety [1]. In vivo, oral administration of 20 mg/kg in spontaneously hypertensive rats (SHR) produces a 35–37% decrease in systolic blood pressure [1]. This compound is supplied as a white to off-white solid with a molecular weight of 579.45 g/mol [1].

Why In-Class Calcium Channel Blockers Cannot Substitute for Calcium Channel-Modulator-1 in Research Applications


Substituting Calcium channel-modulator-1 with other 1,4-dihydropyridine calcium channel blockers, such as nifedipine or amlodipine, is not scientifically valid due to its distinct pharmacological profile and chemical structure. While many dihydropyridines act as L-type calcium channel blockers, Calcium channel-modulator-1 is defined as a calcium channel modulator with a specific functional outcome: blocking aortic contraction with an IC₅₀ of 0.8 μM [1]. Direct comparative data indicate that its in vivo hemodynamic effects differ from nifedipine; intravenous administration in anesthetized SHR produced a blood pressure decrease that was qualitatively more pronounced and longer-lasting [1]. Furthermore, the compound's unique structural features—specifically the 2,3-dichlorophenyl group and the benzothiazolylpropyl ester side chain—are critical for its binding and functional activity [1]. Using a generic analog without these precise substitutions would alter the compound's interaction with its target and its overall in vivo efficacy, potentially invalidating experimental results.

Quantitative Differentiation of Calcium Channel-Modulator-1: Evidence-Based Selection Guide


In Vivo Hemodynamic Differentiation: More Pronounced and Longer-Lasting Effect vs. Nifedipine

In a direct head-to-head comparison, intravenous administration of Calcium channel-modulator-1 to anesthetized spontaneously hypertensive rats (SHR) resulted in a decrease in blood pressure that was qualitatively reported as 'more pronounced and long-lasting than that of nifedipine' [1]. This observation, derived from the same experimental setting and model, indicates a superior or distinct duration of action for Calcium channel-modulator-1 under these conditions. While the exact quantitative values (e.g., mmHg reduction or duration in minutes) are not provided in the accessible abstract or excerpts, this qualitative difference from a direct comparator is a critical factor for selecting this compound for in vivo studies where sustained hemodynamic effects are desired.

Cardiovascular pharmacology Hypertension In vivo hemodynamics

Functional Potency in Aortic Contraction: Contextualizing the 0.8 μM IC₅₀ Value

Calcium channel-modulator-1 demonstrates an IC₅₀ of 0.8 μM for blocking aortic contraction [1]. This functional potency is measured in a vascular tissue preparation and is a direct measure of its pharmacological effect. For cross-study context, this value places it in a distinct potency class. While more potent dihydropyridines like nifedipine have reported IC₅₀ values in the low nanomolar range (e.g., 3–4.8 nM for K⁺-induced aortic contraction) [2][3], and other calcium channel blockers like verapamil (60 nM) and diltiazem (500 nM) also show higher potency in similar assays [3], the 0.8 μM IC₅₀ of Calcium channel-modulator-1 suggests a unique interaction profile or a different selectivity window. It is important to note that these comparisons are cross-study and not from a single, controlled head-to-head experiment, thus serving as class-level inference rather than direct ranking.

Vascular pharmacology Calcium channel antagonism Ex vivo tissue assays

Chemical Structure Differentiation: Unique Substituent Pattern on the 1,4-Dihydropyridine Core

Calcium channel-modulator-1 possesses a specific substitution pattern that distinguishes it from other 1,4-dihydropyridine calcium channel modulators. Its IUPAC name, 3-O-methyl 5-O-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propyl] 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate [2], confirms the presence of a 2,3-dichlorophenyl group at the 4-position and a unique benzothiazolylpropyl ester at the 5-position. This is in contrast to many common dihydropyridines, such as nifedipine, which possess a 2'-nitrophenyl group and symmetrical methyl ester groups [3]. The specific dichloro substitution and the bulky, sulfur-containing ester are key structural determinants of the compound's unique pharmacological profile [1]. For procurement, this ensures that a generic 'dihydropyridine calcium channel blocker' is chemically distinct and cannot be substituted without altering the intended biological activity.

Medicinal chemistry Structure-activity relationship (SAR) Chemical procurement

In Vivo Efficacy: Antihypertensive Effect in SHR at 20 mg/kg Oral Dose

Oral administration of Calcium channel-modulator-1 at a dose of 20 mg/kg to spontaneously hypertensive rats (SHR) results in a 35–37% decrease in systolic blood pressure [1]. This provides a quantitative benchmark for its in vivo efficacy in a well-established model of hypertension. For cross-study context, a similar oral dose of nifedipine (20 mg/kg/day) in SHR has been shown to regress cardiac hypertrophy with a significant decrease in hypertension [2], but direct comparative data on the magnitude of blood pressure reduction from a single dose are not available for a head-to-head comparison. The quantitative effect of Calcium channel-modulator-1 is thus a standalone reference point for its expected activity in this model.

In vivo pharmacology Hypertension Oral bioavailability

Defined Research Applications for Calcium Channel-Modulator-1 Based on Verified Evidence


In Vivo Studies of Sustained Hemodynamic Effects in Hypertensive Models

Calcium channel-modulator-1 is ideally suited for in vivo cardiovascular research in spontaneously hypertensive rats (SHR), where its oral efficacy (35–37% SBP reduction at 20 mg/kg) [1] and its qualitatively longer-lasting intravenous effect compared to nifedipine [1] provide a basis for investigating prolonged blood pressure modulation. Researchers seeking a tool compound with a distinct in vivo duration of action profile should select this compound over faster-acting alternatives.

Structure-Activity Relationship (SAR) Studies on 1,4-Dihydropyridine Derivatives

The unique chemical structure of Calcium channel-modulator-1, featuring a 2,3-dichlorophenyl group and a benzothiazolylpropyl ester moiety [1][4], makes it a valuable reference compound for medicinal chemistry SAR studies. It serves as a key comparator for investigating how specific aryl and ester substitutions on the dihydropyridine core influence calcium channel modulation, vascular activity, and in vivo pharmacokinetics [1].

Ex Vivo Vascular Function Assays Requiring a Moderate-Potency Calcium Modulator

In ex vivo aortic ring assays, Calcium channel-modulator-1 provides a moderate potency (IC₅₀ = 0.8 μM) [1] for blocking aortic contraction. This potency, which is distinct from the nanomolar potency of nifedipine and other classical calcium channel blockers [2][3], makes it a useful tool for studies where a less potent or differently selective calcium channel modulator is required to dissect signaling pathways or to test synergistic effects with other vasoactive agents.

Procurement for Reference Standards in Analytical Method Development

Given its well-defined chemical structure (CAS 136941-70-3, molecular formula C₂₆H₂₄Cl₂N₂O₇S, molecular weight 579.45 g/mol) [1][4], Calcium channel-modulator-1 is suitable for use as an analytical reference standard. It can be employed in the development and validation of HPLC or LC-MS methods for quantifying this specific compound or related analogs in biological matrices or chemical syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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